molecular formula C20H27NO2 B12008169 N,N-dibenzyl-2,2-diethoxyethanamine

N,N-dibenzyl-2,2-diethoxyethanamine

Cat. No.: B12008169
M. Wt: 313.4 g/mol
InChI Key: XDKNQNZNKLIMOI-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2,2-diethoxyethanamine is a chemical compound with the molecular formula C20H27NO2amines . Specifically, it is a tertiary amine due to the presence of three alkyl or aryl groups attached to the nitrogen atom. The compound’s structure consists of a central nitrogen atom bonded to two benzyl groups and two ethoxy (C2H5O) groups.

Preparation Methods

Synthetic Routes: The synthesis of N,N-dibenzyl-2,2-diethoxyethanamine involves the reaction of 2,2-diethoxyethanamine N,N-diethoxyethanamine ) with benzyl chloride . The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the amine attacks the benzyl chloride, resulting in the formation of the desired compound.

Reaction Conditions:

    Reagents: 2,2-diethoxyethanamine, benzyl chloride

    Solvent: Organic solvent (e.g., dichloromethane, toluene)

    Temperature: Room temperature or slightly elevated

    Procedure: Benzyl chloride is added dropwise to a solution of 2,2-diethoxyethanamine in the chosen solvent. The reaction mixture is stirred for several hours, and the product is isolated by filtration or extraction.

Industrial Production Methods: While this compound is not produced on an industrial scale, its synthesis can be scaled up using similar principles. due to its limited applications, it remains primarily a research compound.

Chemical Reactions Analysis

Reactivity: N,N-dibenzyl-2,2-diethoxyethanamine can undergo various chemical reactions:

    Oxidation: It can be oxidized to form the corresponding N,N-dibenzyl-2,2-diethoxyacetamide.

    Reduction: Reduction of the benzyl groups can yield N,N-dibenzyl-2,2-diethoxyethylamine.

    Substitution: The benzyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Use mild oxidizing agents like hydrogen peroxide (HO) or potassium permanganate (KMnO).

    Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace the benzyl groups.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example:

  • Oxidation: N,N-dibenzyl-2,2-diethoxyacetamide
  • Reduction: N,N-dibenzyl-2,2-diethoxyethylamine

Scientific Research Applications

N,N-dibenzyl-2,2-diethoxyethanamine finds limited applications in research due to its unique structure. Some areas of interest include:

    Organic Synthesis: As a building block for more complex molecules.

    Medicinal Chemistry: Exploration of its potential as a drug scaffold.

    Catalysis: Investigation of its catalytic properties.

Mechanism of Action

The exact mechanism of action for N,N-dibenzyl-2,2-diethoxyethanamine remains largely unexplored. its structural features suggest potential interactions with biological targets, possibly affecting neurotransmitter systems or enzyme activity.

Comparison with Similar Compounds

N,N-dibenzyl-2,2-diethoxyethanamine is distinct due to its combination of benzyl and ethoxy groups. Similar compounds include:

Properties

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

N,N-dibenzyl-2,2-diethoxyethanamine

InChI

InChI=1S/C20H27NO2/c1-3-22-20(23-4-2)17-21(15-18-11-7-5-8-12-18)16-19-13-9-6-10-14-19/h5-14,20H,3-4,15-17H2,1-2H3

InChI Key

XDKNQNZNKLIMOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)OCC

Origin of Product

United States

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